molecular formula C7H4BrN B047965 2-Bromobenzonitrile CAS No. 2042-37-7

2-Bromobenzonitrile

Cat. No. B047965
CAS RN: 2042-37-7
M. Wt: 182.02 g/mol
InChI Key: AFMPMSCZPVNPEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromobenzonitrile involves various chemical processes, demonstrating the compound's accessibility through different synthetic routes. A scalable synthesis approach has been developed via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the transformation's generality through the halodeboronation of a series of aryl boronic acids (Szumigala, Devine, Gauthier, & Volante, 2004). Another synthesis route involves a two-step process, converting 2-bromobenzonitriles to substituted 3-aminoindazoles, utilizing palladium-catalyzed arylation followed by acidic deprotection/cyclization (Lefebvre, Cailly, Fabis, & Rault, 2010).

Molecular Structure Analysis

Spectroscopic and theoretical studies reveal insights into 2-Bromobenzonitrile’s molecular structure. Equilibrium geometric structure analysis using Density Functional Theory (DFT) helps in understanding the bond lengths, bond angles, and dihedral angles, highlighting the compound’s stable configuration and predicting its vibrational frequencies (Kumar & Raman, 2017).

Chemical Reactions and Properties

2-Bromobenzonitrile undergoes various chemical reactions, forming different derivatives and showcasing its reactivity. The synthesis of derivatives such as 5-Bromo-2-isobutoxybenzonitrile and its role as a key intermediate in pharmaceutical compounds emphasizes its importance in synthetic chemistry (Fan-hao, 2012). The compound also serves as a precursor in the synthesis of complex molecules, demonstrating its utility in creating biologically active compounds and materials (Gopinathan, Jin, & Rehder, 2009).

Physical Properties Analysis

The physical properties of 2-Bromobenzonitrile, including its crystalline structure and intermolecular interactions, are crucial for understanding its behavior in various conditions. Studies on its crystal structure reveal the arrangements held together by OH...NC interactions and the influence of different halogen atoms on the compound's packing and stability (Britton, 2006).

Chemical Properties Analysis

The chemical properties of 2-Bromobenzonitrile, including its reactivity and interaction with other compounds, are vital for its applications in synthesis and material science. The compound's involvement in cascade reactions and its capacity to form various derivatives underline its chemical versatility and the potential for generating new compounds with desired functionalities (Li, He, Neumann, Beller, & Wu, 2014).

Scientific Research Applications

Energetic Study of Bromobenzonitrile Isomers

  • Scientific Field : Structural Chemistry
  • Application Summary : 2-Bromobenzonitrile is used in the study of bromobenzonitrile isomers to evaluate the energetic influence and the electron delocalization effects of the cyano group in a benzene ring .
  • Methods of Application : The standard molar enthalpies of formation, in the gaseous phase, of 2-, 3- and 4-bromobenzonitrile isomers were calculated from the combination of the standard molar enthalpy of formation in the condensed phase and the standard molar enthalpy of sublimation .
  • Results : The study provided insights on the intermolecular interactions, aromaticity, and electronegativity of bromobenzonitrile isomers .

Synthesis of Organic Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Bromobenzonitrile is used as a reagent in the synthesis of several organic compounds, especially polymers .
  • Methods of Application : Specific methods of application may vary depending on the specific organic compound being synthesized .
  • Results : The results of these syntheses are various organic compounds with relevant industrial applications .

Synthesis of 4-Isopropoxybenzonitrile

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Bromobenzonitrile is used in the synthesis of 4-isopropoxybenzonitrile .
  • Methods of Application : The reaction of 2-propanol, 4-bromobenzonitrile, and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2′-bis (di-p-tolylphosphino)- 1,1′-binaphthyl at 50°C .
  • Results : The reaction afforded 4-isopropoxybenzonitrile in 80% isolated yield .

Safety And Hazards

2-Bromobenzonitrile is harmful if swallowed and in contact with skin. It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

2-bromobenzonitrile
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InChI

InChI=1S/C7H4BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPMSCZPVNPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174366
Record name Benzonitrile, 2-bromo-
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Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromobenzonitrile

CAS RN

2042-37-7
Record name 2-Bromobenzonitrile
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Record name Benzonitrile, 2-bromo-
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Record name 2-BROMOBENZONITRILE
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Record name Benzonitrile, 2-bromo-
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Record name 2-bromobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
823
Citations
L Xu, Y Peng, Q Pan, Y Jiang, D Ma - The Journal of organic …, 2013 - ACS Publications
… It is notable that using N-acyl-N′-arylhydrazines as the coupling partners is essential for this transformation because coupling of phenyl hydrazine with 2-bromobenzonitrile under …
Number of citations: 33 pubs.acs.org
EV Dalessandro, JR Pliego Jr - Theoretical Chemistry Accounts, 2020 - Springer
… In this report, we have investigated the wide range of solvent polarity in the S N Ar reaction of the tetramethylammonium fluoride (TMAF) with 2-bromobenzonitrile, as well as the …
Number of citations: 15 link.springer.com
S Lulinski, K Zajac - The Journal of Organic Chemistry, 2008 - ACS Publications
… The conversion of 2-bromobenzonitrile 3 into the corresponding boronic acid 3a was also successful using reverse addition of n-BuLi but failed completely with normal addition. It …
Number of citations: 17 pubs.acs.org
S Luliński, J Serwatowski, M Szczerbińska - 2008 - Wiley Online Library
… Similarly, the in situ lithiation/disilylation of 2-bromobenzonitrile (4) is also very effective and provides 3,6-bis(trimethylsilyl)-2-bromobenzonitrile with a high yield.13 Indeed, lithiation of …
DE Bartak, KJ Houser, BC Rudy… - Journal of the American …, 1972 - ACS Publications
The electrochemical reduction of a series of bromo-, chloro-, and iodobenzonitriles in N,/V-dimethylformamide has been shown to be an overall two-electron process which gives …
Number of citations: 68 pubs.acs.org
Z Liu, LY Zeng, C Li, F Yang, F Qiu, S Liu, B Xi - Molecules, 2018 - mdpi.com
… To a mixture of 2-Bromobenzonitrile (183.4 mg, 1 mmol), benzaldehyde (210.5 mg, 2 mmol), CuCl 2 (17.2 mg, 0.1 mmol), Cs 2 CO 3 (652.2 mg, 2 mmol), and l-proline (23.2 mg, 0.2 …
Number of citations: 13 www.mdpi.com
IM Rocha, TLP Galvao, MDMC Ribeiro da Silva… - Structural Chemistry, 2013 - Springer
… π-orbitals in 2-bromobenzonitrile is also … 2-bromobenzonitrile than in 2-fluorobenzonitrile [17], which is also in agreement with the larger enthalpic destabilization in 2-bromobenzonitrile …
Number of citations: 11 link.springer.com
HY Huang, H Li, T Roisnel, JF Soulé… - Beilstein Journal of …, 2019 - beilstein-journals.org
… Conversely, with the more sterically hindered aryl source 2-bromobenzonitrile, a mixture of α- and β-arylated lilolidine derivatives was obtained (ratio α:β 69:31). The reactivity of two …
Number of citations: 1 www.beilstein-journals.org
ME Elliott, TS Kimmerling, L Zhu, BN Storhoff… - Polyhedron, 1999 - Elsevier
… Both PhP(2-NCC 6 H 4 ) 2 and P(2-NCC 6 H 4 ) 3 have been synthesized from the carbanions generated from 2-bromobenzonitrile and dimethyl phenylphosphonite or triphenyl …
Number of citations: 11 www.sciencedirect.com
D Britton - Acta Crystallographica Section C: Crystal Structure …, 2007 - scripts.iucr.org
The structures of o-chlorobenzonitrile, C7H4ClN, (I), and o-bromobenzonitrile, C7H4BrN, (II), have similar packing arrangements, even though Z′ = 4 in (I) and Z′ = 1 in (II). Both …
Number of citations: 8 scripts.iucr.org

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